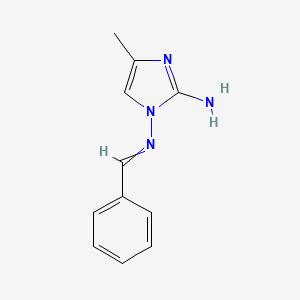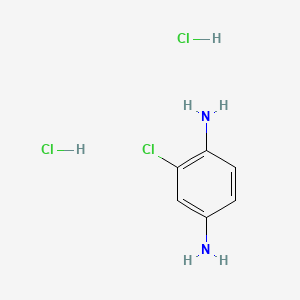![molecular formula C11H9ClN2 B1358563 2-[4-(Chloromethyl)phenyl]pyrimidine CAS No. 898289-48-0](/img/structure/B1358563.png)
2-[4-(Chloromethyl)phenyl]pyrimidine
Overview
Description
“2-[4-(Chloromethyl)phenyl]pyrimidine” is a chemical compound with the molecular formula C11H9ClN2. It has a molecular weight of 204.657 g/mol . The compound is also known by other names such as “2-4-chloromethyl phenyl pyrimidine”, “4-pyrimidin-2-ylbenzyl chloride”, and "4-pyrimidin-2-yl benzyl chloride" .
Molecular Structure Analysis
The molecular structure of “2-[4-(Chloromethyl)phenyl]pyrimidine” can be represented by the SMILES notation: C1=CN=C(N=C1)C2=CC=C(C=C2)CCl .Scientific Research Applications
Anti-inflammatory Agents
Compounds structurally similar to 2-[4-(Chloromethyl)phenyl]pyrimidine have been studied for their anti-inflammatory properties. For instance, derivatives with phenyl moieties at certain positions of the pyrimidine ring have shown strong inhibitory activity against PGE2 production, which is a pro-inflammatory mediator .
Antifungal Applications
Pyrimidine derivatives have also been synthesized for antifungal activities. The process involves modifications to the pyrimidine core, which could be applicable to 2-[4-(Chloromethyl)phenyl]pyrimidine for developing antifungal agents .
Biological Activity Modulation
Thiophene-based analogs, which can be structurally related to pyrimidine derivatives, are of interest due to their wide range of biological effects. This suggests that 2-[4-(Chloromethyl)phenyl]pyrimidine could be used as a scaffold for synthesizing compounds with varied biological activities .
COX-2 Inhibition
Some pyrimidine derivatives have been found to significantly inhibit COX-2 activity, an enzyme involved in inflammation and pain pathways. This suggests a potential application of 2-[4-(Chloromethyl)phenyl]pyrimidine in the design of COX-2 inhibitors .
Safety And Hazards
properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZLFVLHAHBXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640273 | |
| Record name | 2-[4-(Chloromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Chloromethyl)phenyl]pyrimidine | |
CAS RN |
898289-48-0 | |
| Record name | 2-[4-(Chloromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



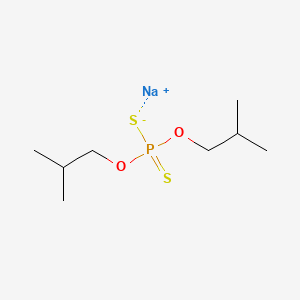
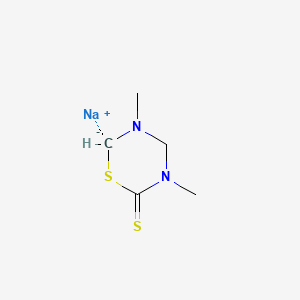
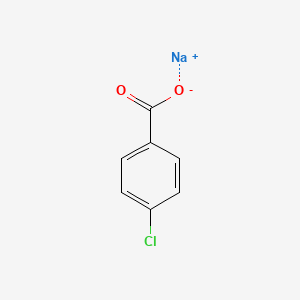


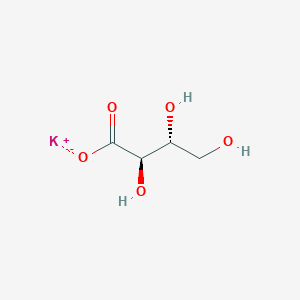





![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)
